molecular formula C14H11FO3 B6397689 2-Fluoro-4-(3-hydroxymethylphenyl)benzoic acid, 95% CAS No. 1261889-69-3

2-Fluoro-4-(3-hydroxymethylphenyl)benzoic acid, 95%

Cat. No. B6397689
CAS RN: 1261889-69-3
M. Wt: 246.23 g/mol
InChI Key: XVDQTKSXFZZAJW-UHFFFAOYSA-N
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Description

2-Fluoro-4-(3-hydroxymethylphenyl)benzoic acid (FHB) is a fluorinated aromatic acid that has been widely studied for its potential applications in various scientific research fields. FHB is a crystalline solid with a molecular weight of 238.19 g/mol and a melting point of 140-142°C. It has been used as a starting material for the synthesis of various organic compounds and as a reagent in organic synthesis. In addition, FHB has been studied for its potential applications in the fields of biochemistry, physiology, and medicine.

Scientific Research Applications

2-Fluoro-4-(3-hydroxymethylphenyl)benzoic acid, 95% has a wide range of applications in the fields of biochemistry, physiology, and medicine. It has been used as a reagent in organic synthesis and has been studied for its potential in the synthesis of various organic compounds. Additionally, 2-Fluoro-4-(3-hydroxymethylphenyl)benzoic acid, 95% has been used as a starting material for various biochemical and physiological studies, such as the synthesis of drugs and drug delivery systems.

Mechanism of Action

2-Fluoro-4-(3-hydroxymethylphenyl)benzoic acid, 95% has been studied for its mechanism of action in various biochemical and physiological processes. It has been shown to act as an inhibitor of enzymes involved in the metabolism of fatty acids and lipids, such as acyl-CoA synthetase and lipase. Additionally, 2-Fluoro-4-(3-hydroxymethylphenyl)benzoic acid, 95% has been found to inhibit the activity of certain pro-inflammatory enzymes, such as cyclooxygenase-2 and 5-lipoxygenase.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Fluoro-4-(3-hydroxymethylphenyl)benzoic acid, 95% have been studied extensively. It has been shown to have anti-inflammatory and anti-oxidant effects, as well as to reduce the formation of reactive oxygen species. Additionally, 2-Fluoro-4-(3-hydroxymethylphenyl)benzoic acid, 95% has been found to have an inhibitory effect on the activity of certain enzymes involved in the metabolism of fatty acids and lipids. Furthermore, it has been shown to reduce the production of pro-inflammatory cytokines and to have a protective effect against oxidative stress.

Advantages and Limitations for Lab Experiments

The use of 2-Fluoro-4-(3-hydroxymethylphenyl)benzoic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive reagent and is easily synthesized in a two-step reaction. Additionally, 2-Fluoro-4-(3-hydroxymethylphenyl)benzoic acid, 95% has a wide range of applications in the fields of biochemistry, physiology, and medicine. However, there are some limitations to its use in laboratory experiments. It is a relatively unstable compound and is sensitive to light, heat, and moisture. Furthermore, it is not soluble in water and can be difficult to handle in aqueous solutions.

Future Directions

The potential applications of 2-Fluoro-4-(3-hydroxymethylphenyl)benzoic acid, 95% in the fields of biochemistry, physiology, and medicine are far-reaching. Future research should focus on exploring the biochemical and physiological effects of 2-Fluoro-4-(3-hydroxymethylphenyl)benzoic acid, 95% in greater detail, as well as on developing new methods for its synthesis and use in laboratory experiments. Additionally, further studies should be conducted to investigate the potential of 2-Fluoro-4-(3-hydroxymethylphenyl)benzoic acid, 95% as an inhibitor of enzymes involved in the metabolism of fatty acids and lipids, as well as its potential as an anti-inflammatory and anti-oxidant agent. Finally, the potential of 2-Fluoro-4-(3-hydroxymethylphenyl)benzoic acid, 95% as a starting material for the synthesis of various organic compounds should also be explored.

Synthesis Methods

2-Fluoro-4-(3-hydroxymethylphenyl)benzoic acid, 95% can be synthesized through a two-step reaction involving the reaction of 4-hydroxybenzoic acid with trifluoromethanesulfonic anhydride and then the reaction of the resulting intermediate with 2-fluorobenzoyl chloride. The reaction is carried out in anhydrous acetonitrile at room temperature. The overall yield of 2-Fluoro-4-(3-hydroxymethylphenyl)benzoic acid, 95% is usually between 80-90%.

properties

IUPAC Name

2-fluoro-4-[3-(hydroxymethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c15-13-7-11(4-5-12(13)14(17)18)10-3-1-2-9(6-10)8-16/h1-7,16H,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDQTKSXFZZAJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=C(C=C2)C(=O)O)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60689077
Record name 3-Fluoro-3'-(hydroxymethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261889-69-3
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3-fluoro-3′-(hydroxymethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261889-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-3'-(hydroxymethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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